Cerium titanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

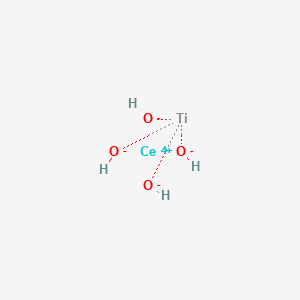

Cerium titanate is a compound that combines cerium and titanium oxides, forming a brannerite crystal structure. This compound is known for its unique properties, including high thermal stability, significant surface area, and mesoporosity. These characteristics make this compound valuable in various applications such as photocatalysis, electrochemistry, and nuclear waste management .

Vorbereitungsmethoden

Cerium titanate can be synthesized through several methods, including sol-gel processing and solid-state reactions. The sol-gel method involves the use of soft and hard templates to create a homogeneous product with high porosity. This method typically requires calcination at temperatures ranging from 500°C to 900°C . Another approach involves the solid-state reaction of cerium and titanium oxides at high temperatures (1300°C to 1350°C), which can lead to the formation of the brannerite structure .

Analyse Chemischer Reaktionen

Cerium titanate undergoes various chemical reactions, including oxidation and reduction. The redox reaction between cerium (IV) and cerium (III) is particularly significant, as it plays a crucial role in the compound’s photocatalytic and electrochemical properties . Common reagents used in these reactions include hydrogen peroxide and various acids and bases. The major products formed from these reactions depend on the specific conditions but often include cerium hydroxides and titanium oxides .

Wissenschaftliche Forschungsanwendungen

Cerium titanate has a wide range of scientific research applications:

Photocatalysis: It is used to degrade organic pollutants in water, such as methylene blue and methyl orange, through photocatalytic reactions.

Electrochemistry: The compound is employed in the development of high-performance electrodes for batteries and supercapacitors.

Nuclear Waste Management: This compound serves as a host matrix for actinides in nuclear waste forms, providing a stable structure for long-term storage.

Biomedical Applications: Research has shown that this compound can be used in antimicrobial treatments and as a component in drug delivery systems.

Wirkmechanismus

The mechanism of action of cerium titanate is primarily based on its redox properties. The cerium ions can switch between the +3 and +4 oxidation states, facilitating various chemical reactions. This redox behavior is crucial for its photocatalytic activity, where the compound absorbs light and generates electron-hole pairs that degrade organic pollutants . In electrochemical applications, the redox properties enhance the material’s conductivity and energy storage capabilities .

Vergleich Mit ähnlichen Verbindungen

Cerium titanate can be compared with other titanates and cerium-based compounds:

Strontium titanate: Similar to this compound, strontium titanate is used in photocatalysis and electrochemistry.

Barium titanate: This compound is primarily used in electronic devices for its dielectric properties.

This compound’s unique combination of properties and versatility makes it a valuable material in various scientific and industrial applications. Its ability to undergo redox reactions and maintain stability under different conditions sets it apart from similar compounds, highlighting its potential for future research and development.

Eigenschaften

Molekularformel |

CeH4O4Ti |

|---|---|

Molekulargewicht |

256.01 g/mol |

IUPAC-Name |

cerium(4+);titanium;tetrahydroxide |

InChI |

InChI=1S/Ce.4H2O.Ti/h;4*1H2;/q+4;;;;;/p-4 |

InChI-Schlüssel |

IVDFYUQAQSKRPR-UHFFFAOYSA-J |

Kanonische SMILES |

[OH-].[OH-].[OH-].[OH-].[Ti].[Ce+4] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)

![1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B13759384.png)

![8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B13759406.png)

![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)